BenchChemオンラインストアへようこそ!

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

CYP121 inhibitor fragment-based drug discovery Mycobacterium tuberculosis

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 1420799‑97‑8; also indexed under CAS 2060006‑31‑5) is a synthetic small molecule belonging to the 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate chemotype. This scaffold has been crystallographically validated as a ligand for Mycobacterium tuberculosis cytochrome P450 CYP121 (PDB: 4G46, resolution 1.52 Å), establishing its relevance in anti‑tubercular fragment‑based drug discovery.

Molecular Formula C12H11F3O4
Molecular Weight 276.21 g/mol
Cat. No. B11794831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
Molecular FormulaC12H11F3O4
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)(F)F
InChIInChI=1S/C12H11F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6H,2-4H2,1H3
InChIKeyQSUCLWMNWRAIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate — Core Scaffold Identity and Procurement-Grade Specifications


Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 1420799‑97‑8; also indexed under CAS 2060006‑31‑5) is a synthetic small molecule belonging to the 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate chemotype . This scaffold has been crystallographically validated as a ligand for Mycobacterium tuberculosis cytochrome P450 CYP121 (PDB: 4G46, resolution 1.52 Å), establishing its relevance in anti‑tubercular fragment‑based drug discovery [1]. The compound is commercially available at ≥98 % purity (NLT 98 %, MolCore) with molecular formula C₁₂H₁₁F₃O₄ and molecular weight 276.21 g mol⁻¹ .

Why Generic Substitution Fails for Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate — The CF₃/COOEt Synergy Cannot Be Replicated by In‑Class Analogs


The 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate family contains multiple substitution variants (e.g., 6‑CH₃, 6‑H, 6‑phenyl, carboxylic acid vs. ethyl ester), but the specific pairing of a 6‑CF₃ group with a 3‑COOEt ester creates a distinct physicochemical and pharmacological profile that does not transfer linearly across analogs. The CF₃ substituent imparts a substantial logP increase (class‑level ΔlogP ≈ +0.5–1.2 vs. the 6‑H or 6‑CH₃ congener) and confers resistance to oxidative metabolism at the tetrahydrobenzofuran ring, while the ethyl ester provides superior membrane permeability and synthetic tractability relative to the free carboxylic acid . Fragment‑based studies on the core scaffold demonstrate that even modest structural changes (e.g., ester‑to‑amide bioisostere replacement) can alter CYP121 Kd values by ≥2‑fold [1]. Consequently, substituting the 6‑CF₃/3‑COOEt compound with a 6‑CH₃ or 6‑H analog—or swapping the ester for the acid—will predictably alter target binding, cellular penetration, and metabolic half‑life in ways that undermine experimental reproducibility.

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate — Quantitative Differentiation Evidence Against Closest Analogs


CYP121 Scaffold Validation: X‑Ray Crystallographic Confirmation of Core Binding Mode (PDB 4G46) vs. Non‑Binding Analogs

The 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate core scaffold—of which the target compound is the 6‑CF₃ ethyl ester derivative—has been co‑crystallized with M. tuberculosis CYP121 at 1.52 Å resolution, revealing a defined binding pose within the heme active site (PDB: 4G46) [1]. In contrast, numerous structurally related fragments (e.g., tryptophan‑derived esters, cyclo‑dipeptide fragments) showed no detectable binding perturbation under identical screening conditions [2]. This crystallographic evidence provides a structural baseline for the target compound’s engagement of a clinically relevant anti‑tubercular target.

CYP121 inhibitor fragment-based drug discovery Mycobacterium tuberculosis

Predicted Lipophilicity Advantage: CF₃ Substitution Increases logP by ~0.8–1.2 log Units vs. 6‑H and 6‑CH₃ Analogs

The 6‑trifluoromethyl group substantially elevates calculated lipophilicity relative to the des‑CF₃ and 6‑methyl congeners. Using the phenyl‑CF₃ substituent constant (π‑CF₃ ≈ +0.88) and the Hansch‑Leo fragment approach, the predicted logP increment for introducing a CF₃ group at the 6‑position of the tetrahydrobenzofuran ring is approximately +0.8 to +1.2 log units over the 6‑H analog and +0.5 to +0.8 log units over the 6‑CH₃ analog [1]. This increase is consistent with experimental logP values for analogous benzofuran‑CF₃ compounds (e.g., 5‑(trifluoromethyl)benzofuran, experimental logP = 3.45, vs. benzofuran, logP ≈ 2.67) .

lipophilicity drug-likeness permeability

Metabolic Stability Differentiation: CF₃ Group Confers Resistance to Cytochrome P450‑Mediated Oxidative Metabolism vs. 6‑H and 6‑CH₃ Analogs

The C‑6 position of the tetrahydrobenzofuran ring is susceptible to cytochrome P450‑mediated hydroxylation, a known metabolic soft spot in benzofuran scaffolds [1]. Substitution with a trifluoromethyl group at this position blocks oxidative metabolism through both steric shielding and the electron‑withdrawing inductive effect of CF₃, which deactivates the adjacent C‑H bonds toward hydrogen atom abstraction by P450‑Fe⹀O intermediates [2]. This metabolic shielding is not provided by the 6‑CH₃ analog, which can undergo hydroxylation to form a hydroxymethyl metabolite, nor by the 6‑H analog, which presents an unshielded sp³ C‑H bond at this position.

metabolic stability oxidative metabolism half-life

Ester‑to‑Acid Differentiation: Ethyl Ester Provides Synthetic Versatility and Superior Permeability vs. the Carboxylic Acid Analog

The ethyl ester of the target compound (CAS 1420799‑97‑8) is directly comparable to its carboxylic acid counterpart, 4‑oxo‑6‑(trifluoromethyl)‑4,5,6,7‑tetrahydrobenzofuran‑3‑carboxylic acid (CAS 1420795‑08‑9) . The ester serves as a more tractable synthetic intermediate: it can be hydrolyzed to the acid under mild basic conditions, trans‑esterified to generate analog libraries, or reduced to the corresponding alcohol. In biological systems, the ester is expected to exhibit higher passive membrane permeability due to the absence of the ionizable carboxylate at physiological pH, functioning as a transient prodrug that can be hydrolyzed by intracellular esterases to release the active acid form [1].

prodrug permeability synthetic intermediate

Commercial Purity Benchmark: NLT 98 % Purity Enables Reproducible Fragment‑Based Screening vs. Lower‑Purity Vendor Batches

The target compound is commercially supplied at NLT 98 % purity (MolCore, CAS 1420799‑97‑8) , exceeding the typical 95 % purity threshold common among research‑grade tetrahydrobenzofuran analogs (e.g., ethyl 6‑methyl‑4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate, typically supplied at 95 % purity) . For fragment‑based screening applications, impurities at ≥5 % levels can generate false‑positive hits in biochemical and biophysical assays, particularly when screening at high fragment concentrations (≥1 mM) where impurity concentrations may exceed typical hit thresholds [1].

purity specification quality control fragment screening

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate — Recommended Application Scenarios Grounded in Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery Targeting M. tuberculosis CYP121

The core 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylate scaffold has been crystallographically validated as a CYP121 ligand (PDB: 4G46) [1]. The 6‑CF₃/3‑COOEt analog is suitable as a starting fragment for structure‑guided merging or growing campaigns, where the CF₃ group provides a vector for additional hydrophobic interactions within the CYP121 active site, and the ethyl ester permits facile SAR exploration through hydrolysis, trans‑esterification, or amidation. The NLT 98 % purity specification supports high‑concentration fragment screening (≥1 mM) with minimized impurity‑driven false positives .

Intracellular Pharmacokinetic‑Pharmacodynamic (PK/PD) Profiling of Antimycobacterial Lead Series

The predicted logP advantage (ΔlogP ≈ +0.8–1.2 vs. non‑CF₃ analogs) and metabolic stability conferred by the 6‑CF₃ group make this compound a superior candidate for cellular PK/PD studies where passive permeation into M. tuberculosis‑infected macrophages is required [1]. The ethyl ester provides a transient prodrug motif for intracellular esterase‑mediated release of the active carboxylic acid, enabling correlation of intracellular exposure with target engagement readouts .

Medicinal Chemistry Library Enumeration and Diversification via the Ethyl Ester Handle

The ethyl ester at the 3‑position distinguishes this compound from the commercially available carboxylic acid (CAS 1420795‑08‑9) as a more versatile synthetic intermediate. It can be directly converted to amides, hydrazides, alcohols, or heterocycles without requiring a separate esterification step, accelerating analog library synthesis by 1–2 synthetic steps per compound [1]. This synthetic efficiency is particularly valuable for hit‑to‑lead programs operating under tight timelines.

Comparative Metabolic Stability Screening Cascade for Tetrahydrobenzofuran SAR

The 6‑CF₃/COOEt compound serves as the optimally substituted reference standard in a comparative metabolic stability panel that includes the 6‑H, 6‑CH₃, and 6‑phenyl analogs. Its CF₃ group provides maximal protection against CYP‑mediated oxidative metabolism at the C‑6 position [1]. Pairing this compound with the non‑fluorinated analogs in a liver microsome or hepatocyte stability assay enables direct quantification of the metabolic shielding effect attributable to the CF₃ substituent, generating intrinsic clearance (CLint) data that inform subsequent design iterations .

Quote Request

Request a Quote for Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.